2-[1-[(4-Ethylphenyl)methylsulfonyl]piperidin-3-yl]-4-methyl-1,3-thiazole
Description
2-[1-[(4-Ethylphenyl)methylsulfonyl]piperidin-3-yl]-4-methyl-1,3-thiazole is a complex organic compound that features a thiazole ring, a piperidine ring, and a sulfonyl group
Properties
IUPAC Name |
2-[1-[(4-ethylphenyl)methylsulfonyl]piperidin-3-yl]-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-3-15-6-8-16(9-7-15)13-24(21,22)20-10-4-5-17(11-20)18-19-14(2)12-23-18/h6-9,12,17H,3-5,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDJBJZZULYRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CS(=O)(=O)N2CCCC(C2)C3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(4-Ethylphenyl)methylsulfonyl]piperidin-3-yl]-4-methyl-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole ring and the piperidine ring separately. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives.
Once the thiazole and piperidine rings are prepared, they are coupled together using a sulfonylation reaction. This involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 4-ethylbenzenesulfonyl chloride, under basic conditions to form the sulfonyl piperidine intermediate. This intermediate is then reacted with the thiazole derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and the coupling reaction, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(4-Ethylphenyl)methylsulfonyl]piperidin-3-yl]-4-methyl-1,3-thiazole can undergo a variety of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-[(4-Ethylphenyl)methylsulfonyl]piperidin-3-yl]-4-methyl-1,3-thiazole would depend on its specific application. In medicinal chemistry, it could act as an inhibitor of specific enzymes or receptors, binding to the active site and preventing the normal substrate from binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
2-[1-[(4-Ethylphenyl)methylsulfonyl]piperidin-3-yl]-4-methyl-1,3-thiazole can be compared with other compounds that feature similar structural motifs, such as:
Thiazole derivatives: These compounds often have antimicrobial and antifungal properties.
Piperidine derivatives: These compounds are commonly used in pharmaceuticals as they can interact with a variety of biological targets.
Sulfonyl derivatives: These compounds are known for their stability and ability to participate in a variety of chemical reactions.
The uniqueness of this compound lies in its combination of these three structural motifs, which could confer unique properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
